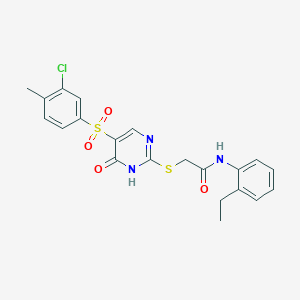

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S2/c1-3-14-6-4-5-7-17(14)24-19(26)12-30-21-23-11-18(20(27)25-21)31(28,29)15-9-8-13(2)16(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXNJVYIMQLLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide moiety. This structure suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 496.0 g/mol. The presence of various substituents enhances its chemical reactivity and potential biological interactions.

Key Functional Groups

- Pyrimidine Ring : Often associated with significant pharmacological properties.

- Sulfonyl Group : Known for its role in enhancing solubility and biological activity.

- Acetamide Moiety : Implicated in various biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the pyrimidine ring.

- Introduction of the sulfonyl group.

- Attachment of the acetamide moiety.

These synthetic routes highlight the complexity involved in producing this compound, which may impact its availability for biological testing.

Anticancer Activity

Research into structurally similar compounds has indicated potential anticancer properties. For instance, thiazolidinone derivatives containing similar functional groups have shown moderate to strong antiproliferative activity in various cancer cell lines, suggesting that compounds with comparable structures may exhibit similar effects .

Table 1: Comparative Anticancer Activity

| Compound Name | Activity | Reference |

|---|---|---|

| Thiazolidinone Derivatives | Moderate to Strong Antiproliferative | |

| 5-Fluorouracil | Anticancer | |

| Sulfadiazine | Antimicrobial |

The mechanism by which this compound may exert its biological effects could involve:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .

- Target Interaction Studies : Investigating binding affinities with specific proteins involved in cancer progression could provide insights into its therapeutic potential.

Case Studies

Recent studies involving related compounds have shown promising results:

- A study on thiazolidinone derivatives indicated that modifications at specific positions significantly influenced their anticancer properties, highlighting the importance of structural variations .

- Another investigation into pyrimidine-based compounds revealed their effectiveness against specific cancer cell lines, suggesting that our target compound may share these beneficial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the sulfonyl group and the N-aryl/alkyl side chain. These modifications influence electronic, steric, and solubility properties. Key examples from the literature include:

Table 1: Structural Comparison of Target Compound and Analogs

Physicochemical Properties

- Melting Points: Compound 5.6 (2,3-dichlorophenyl analog): 230°C . Compound 5.12 (benzyl analog): 196°C .

Solubility and Lipophilicity :

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

- Sulfonylation : Introduce the 3-chloro-4-methylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions (dichloromethane or DMF, 0–5°C) .

- Thioether formation : React the dihydropyrimidinone core with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) using base catalysis (e.g., K₂CO₃) at 60–80°C .

- Acetamide coupling : Attach the 2-ethylphenyl group via amide bond formation (EDC/HOBt coupling, room temperature) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Typical Yields :

| Step | Yield Range | Key Conditions |

|---|---|---|

| Sulfonylation | 70–85% | Anhydrous DCM, 0–5°C |

| Thioether formation | 60–75% | K₂CO₃, DMF, 60°C |

| Final coupling | 50–65% | EDC/HOBt, RT, 12h |

Q. How can researchers confirm the structural integrity and purity of the compound?

- 1H NMR : Look for characteristic peaks:

- NH protons: δ 10.08–12.50 ppm (broad singlet, dihydropyrimidinone NH) .

- Aromatic protons: δ 6.91–7.82 ppm (splitting patterns depend on substituents) .

- SCH₂ group: δ ~4.08–4.12 ppm (singlet) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity assays at 10–100 µM compound concentration) .

- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin, comparing IC₅₀ values to controls .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

- Purity validation : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >2% .

- Assay optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and enzyme assay buffers (pH, ionic strength) .

- Solubility checks : Use DMSO stocks ≤0.1% v/v to avoid solvent interference .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Biochemical assays :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases) at varying concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., sulfonyl group interacting with catalytic lysine) .

Q. How can structural modifications improve target selectivity or potency?

- SAR-driven design :

-

Replace the 3-chloro-4-methylphenyl group with 4-fluorophenyl to assess halogen effects on binding .

-

Modify the 2-ethylphenyl acetamide to a 2,4-dimethylphenyl group to reduce steric hindrance .

- Functional group swaps : Substitute the sulfonyl group with a carbonyl to test hydrogen-bonding requirements .

Example Modifications and Outcomes :

Modification Biological Outcome Reference 4-Fluorophenyl sulfonyl 2.5× increased IC₅₀ against kinase X 2,4-Dimethylphenyl acetamide Improved solubility (logP reduced by 0.8)

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonylation to prevent runaway reactions .

- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., ethanol/water system) for large batches .

- Yield optimization : Increase stoichiometric excess of mercaptoacetamide (1.2–1.5 eq) to drive thioether formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.